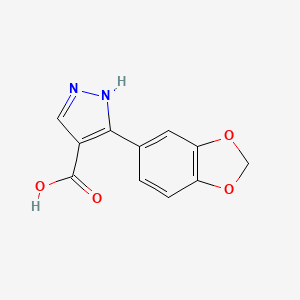

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Classification

Molecular Formula : C$${11}$$H$${8}$$N$${2}$$O$${4}$$

Molecular Weight : 232.19 g/mol

CAS Number : 1152543-46-8

IUPAC Name : 5-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

SMILES Notation : O=C(C1=C(C2=CC=C(OCO3)C3=C2)NN=C1)O

Structural Features :

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Benzodioxole Moiety : A fused bicyclic system comprising a benzene ring and a 1,3-dioxole ring.

- Carboxylic Acid Group : Provides hydrogen-bonding capability and derivatization potential .

Classification :

- Heterocyclic Compound : Combines aromatic (benzodioxole) and non-aromatic (pyrazole) heterocycles.

- Pyrazole Carboxylic Acid Derivative : Substituted at position 4 with a carboxylic acid group .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${11}$$H$${8}$$N$${2}$$O$${4}$$ |

| Molecular Weight | 232.19 g/mol |

| CAS Number | 1152543-46-8 |

| Solubility (Predicted) | Moderate in polar solvents |

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine (1883), a pyrazolone derivative used as an analgesic . Hans von Pechmann’s 1898 method for synthesizing pyrazole from acetylene and diazomethane laid foundational techniques for derivative synthesis . The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds (1959), expanded interest in their biological applications .

The integration of benzodioxole into pyrazole frameworks, as seen in this compound, reflects advancements in heterocyclic hybridization for optimizing pharmacological properties .

Significance in Heterocyclic Chemistry Research

Pyrazole Scaffold :

- Versatility : Pyrazole’s stability and hydrogen-bonding capacity make it a privileged scaffold in drug design .

- Biological Relevance : Pyrazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Benzodioxole Moiety :

- Electron-Donating Effects : Enhances metabolic stability and lipophilicity, improving bioavailability .

- Structural Diversity : Enables hybridization with other heterocycles for multitarget drug development .

Carboxylic Acid Functionalization :

- Derivatization Potential : Facilitates salt formation, esterification, and amide synthesis for optimizing pharmacokinetics .

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound | Key Structural Features | Research Applications |

|---|---|---|

| Celecoxib | Pyrazole + sulfonamide | COX-2 inhibition |

| 5-(2H-1,3-Benzodioxol-5-yl)-1H-... | Pyrazole + benzodioxole + COOH | Antimicrobial lead optimization |

Research Objectives and Scope

Current Research Aims :

- Synthetic Optimization : Develop efficient routes for large-scale production .

- Structure-Activity Relationships (SAR) : Correlate substitutions with biological activity .

- Mechanistic Studies : Elucidate interactions with bacterial enzymes or cancer targets .

Future Directions :

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNQBILYGVUVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position is commonly introduced by hydrolyzing ester intermediates derived from the pyrazole core.

- Hydrolysis: Treatment of the pyrazole ester with aqueous sodium hydroxide solution under reflux conditions converts the ester into the corresponding carboxylic acid.

- Purification: The acid product is isolated by acidification and recrystallization, confirming its acidity by standard tests.

Alternative Multi-Step Synthesis via Pyrazole-4-Carboxamide Intermediates

Some synthetic routes involve the formation of pyrazole-4-carboxamide derivatives as intermediates, which are then converted to the carboxylic acid.

- Coupling reactions: Carbodiimide-mediated coupling (e.g., using EDCI/HOBt or HATU) can be employed to attach benzodioxole-containing amines to pyrazole-4-carboxylic acid derivatives.

- N-Alkylation and substitution: Benzyl or benzyloxy groups can be introduced at the pyrazole nitrogen or carbon positions via alkylation with benzyl halides under basic conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine monohydrate + benzodioxole chalcone | 70–80 | Ethanol or Methanol | 60–85 | Reflux, 1:1.2 molar ratio hydrazine:chalcone |

| Ester hydrolysis to carboxylic acid | NaOH (aq) | Reflux | Water/ethanol mixture | 75–90 | Acidification post-reaction |

| Carbodiimide-mediated coupling | Pyrazole acid + benzodioxol amine + HATU/EDCI | Room temperature | DMF or DCM | 78–92 | Base (DIPEA) used, inert atmosphere |

| N-Alkylation | Pyrazole + benzyl bromide + base (TEA) | 25–50 | DMF or Acetonitrile | 65–80 | Controlled pH, inert atmosphere |

Analytical and Research Findings

-

- NMR (1H and 13C): Confirms the regioselectivity of substitution on the pyrazole ring and integrity of the benzodioxole moiety.

- IR spectroscopy: Characteristic bands for NH, C=O (carboxylic acid), and ether linkages of benzodioxole are observed.

- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks consistent with the molecular formula C11H10N2O4 (for the acid).

- X-ray crystallography: Used in some studies to confirm the dihedral angles and molecular conformation, which are important for biological activity.

-

- Purity levels exceeding 95% are typically achieved by column chromatography or recrystallization.

- Yields vary depending on substituents and reaction conditions but generally range between 60% and 90% for key steps.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation of hydrazine with chalcone | Hydrazine monohydrate, chalcone with benzodioxole | 60–85 | Reflux in ethanol/methanol |

| Ester hydrolysis | Base-catalyzed hydrolysis of ester to acid | NaOH (aq) | 75–90 | Acidification and recrystallization |

| Carbodiimide coupling | Amidation of pyrazole acid with amine | HATU or EDCI, DIPEA | 78–92 | Room temperature, inert atmosphere |

| N-Alkylation | Alkylation of pyrazole nitrogen | Benzyl bromide, triethylamine | 65–80 | Controlled pH, inert atmosphere |

Research Challenges and Considerations

- Electronic effects: Electron-withdrawing groups on the benzodioxole ring may slow down cyclization reactions, requiring optimization of temperature and reaction time.

- Purification: Achieving high purity often necessitates chromatographic techniques due to close Rf values of intermediates.

- Scale-up: Industrial synthesis may adopt continuous flow reactors and automated systems to improve yield consistency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A research article reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Agrochemical Applications

Pesticide Development

The unique structure of this compound allows it to interact with biological systems effectively. This has led to its exploration in developing new pesticides. Studies have shown that it exhibits insecticidal properties against common agricultural pests, making it a candidate for eco-friendly pest control solutions .

Materials Science Applications

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications in electronics and aerospace .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid and related compounds:

Key Comparative Insights

- This property is critical in drug design for receptor binding.

- Solubility : The carboxylic acid group ensures moderate aqueous solubility across all analogs. However, bulky substituents (e.g., trifluoromethylpyridine in ) reduce solubility relative to the benzodioxole derivative.

- Synthetic Complexity : The target compound’s synthesis is simpler (single-step hydrolysis) compared to multi-step routes for isoxazole-linked derivatives or trifluoromethylpyridine-coupled analogs .

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₂O₄

- Molecular Weight : 232.19 g/mol

- CAS Number : 1093642-04-6

The compound features a pyrazole ring substituted with a benzodioxole moiety, which is known to enhance biological activity through various interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies revealed that it possesses antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Interference with Cell Signaling Pathways : It can modulate signaling pathways such as the NF-kB pathway, which is crucial in inflammation and cancer progression.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to oxidative damage in cancer cells, promoting apoptosis .

Study 1: Anticancer Activity

In a recent study, this compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to increased levels of apoptotic markers and decreased expression of anti-apoptotic proteins .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential compared to standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of a benzodioxol-containing precursor with pyrazole intermediates. For example:

- Step 1 : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2 : Cyclize with phenylhydrazine derivatives under reflux in ethanol to yield the pyrazole core .

- Step 3 : Introduce the benzodioxol moiety via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (DMF/H₂O) .

- Step 4 : Hydrolyze the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF .

- Critical Conditions : Reaction temperature (70–100°C), stoichiometric ratios of boronic acids (for Suzuki coupling), and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The benzodioxol group shows characteristic singlet protons at δ 5.9–6.1 ppm (O-CH₂-O) and aromatic protons between δ 6.7–7.3 ppm .

- The pyrazole ring protons resonate as singlets (C4-H) near δ 7.5–8.0 ppm .

- The carboxylic acid proton (if present) appears as a broad peak at δ 12–14 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of benzodioxol) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ match the molecular weight (e.g., 273.28 g/mol for C₁₂H₁₂N₂O₅), with fragmentation patterns showing loss of CO₂ (44 amu) .

Q. What crystallographic strategies refine the structure of this compound using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation or Cu-Kα sources to resolve the benzodioxol and pyrazole rings.

- Refinement in SHELXL :

- Apply TWIN/BASF commands for handling twinned crystals .

- Use restraints for disordered benzodioxol oxygen atoms.

- Validate with R₁ < 0.05 and wR₂ < 0.10 for high-quality datasets .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or kinases). Parameterize force fields for the carboxylic acid and benzodioxol groups .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. luciferase) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing benzodioxol with fluorophenyl) and test against standardized biological panels .

- Reproducibility Studies : Replicate key experiments under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. How do substituents on the pyrazole ring influence physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- LogP Measurement : Use shake-flask method with octanol/water partitioning. Compare derivatives (e.g., 5-methyl vs. 5-trifluoromethyl) to quantify hydrophobicity .

- Solubility Profiling : Perform phase-solubility studies in PBS (pH 7.4) and simulate gastrointestinal conditions (HCl, pH 1.2). Correlate with hydrogen-bond donors (carboxylic acid) and acceptors (benzodioxol) .

- Thermal Analysis : DSC/TGA to determine melting points (e.g., 200–250°C for crystalline forms) and degradation profiles .

Q. What are the challenges in synthesizing fused heterocyclic systems from this compound?

- Methodological Answer :

- Cyclization Reactions : Treat with hydrazine hydrate in acetic acid/ethanol to form pyrazolo[3,4-c]pyrazoles. Monitor regioselectivity via LC-MS .

- Oxidative Coupling : Use iodine/DMSO to fuse thiophene or thiazole rings. Optimize equivalents of oxidant to avoid over-functionalization .

- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters during heterocycle formation to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.